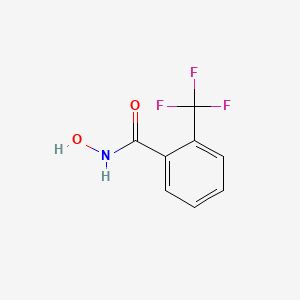

N-hydroxy-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

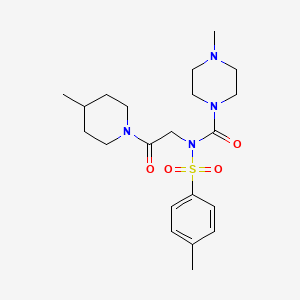

“N-hydroxy-2-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C8H6F3NO2 . It has an average mass of 205.134 Da and a monoisotopic mass of 205.035065 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached . The trifluoromethyl group is known for its strong electronegativity and its ability to significantly alter the physical and chemical properties of the molecule .

Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

N-hydroxy-2-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated for their potential as antiarrhythmic agents. For instance, derivatives with one or more 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain showed significant oral antiarrhythmic activity in mice. This includes compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. Their activity is influenced by the basicity of the amine nitrogen and the nature of the linkage between the heterocycle and amide nitrogen (Banitt et al., 1977).

Analgesic and Antipyretic Properties

Research has explored the analgesic and antipyretic properties of derivatives of salicylamide (2-hydroxy benzamide), showing that certain derivatives can have more potent and less toxic effects compared to traditional analgesics like acetylsalicylic acid. This investigation into the pharmacology of salicylamide and its derivatives suggests their potential for clinical use in pain and fever management (Bavin et al., 1952).

Magnetic Properties

Studies on the synthesis and structural and magnetic properties of tetranuclear [Cu-Ln]2 single molecule magnets have been conducted. These magnets are synthesized using a trianionic ligand with benzamide derivatives, demonstrating potential applications in magnetic storage materials and quantum computing due to their ferromagnetic interactions and single molecule magnet (SMM) behavior (Costes et al., 2008).

Catalysis and Synthesis

The versatility of this compound derivatives in catalysis has been highlighted, with applications in Pd-catalyzed intermolecular C-H amination with alkylamines, indicating their role in the synthesis of complex organic molecules. This catalytic activity facilitates the development of new synthetic pathways, particularly in the production of tertiary and secondary arylalkyl amines starting from benzoic acids, showcasing the utility of these derivatives in medicinal chemistry and synthesis (Yoo et al., 2011).

Safety and Hazards

The safety data sheet for “N-hydroxy-2-(trifluoromethyl)benzamide” indicates that it may be harmful if swallowed and it’s suspected of causing genetic defects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation when handling the compound .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for N-hydroxy-2-(trifluoromethyl)benzamide.

Mode of Action

It is known that similar compounds can interact with their targets and cause changes at the molecular level

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may have similar effects .

Propiedades

IUPAC Name |

N-hydroxy-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-2-1-3-5(6)7(13)12-14/h1-4,14H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUFZJGWTQHXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)

![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)